molecular formula C12H9BrFNO2S B2601424 3-bromo-N-(4-fluorophenyl)benzenesulfonamide CAS No. 848910-37-2

3-bromo-N-(4-fluorophenyl)benzenesulfonamide

Cat. No.: B2601424
CAS No.: 848910-37-2
M. Wt: 330.17
InChI Key: VZUURQNCYKDYCU-UHFFFAOYSA-N
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Description

3-Bromo-N-(4-fluorophenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a bromine atom at position 3 and a sulfonamide group linked to a 4-fluorophenyl moiety. Its molecular formula is C₁₂H₁₀BrFNO₂S, with a molecular weight of 339.19 g/mol. The compound’s structure combines halogenated (Br, F) and sulfonamide functional groups, which are common in medicinal chemistry due to their bioactivity, particularly in enzyme inhibition and receptor modulation .

Synthesis typically involves sulfonylation reactions, where benzenesulfonyl chloride derivatives react with substituted anilines.

Properties

IUPAC Name

3-bromo-N-(4-fluorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO2S/c13-9-2-1-3-12(8-9)18(16,17)15-11-6-4-10(14)5-7-11/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUURQNCYKDYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:

  • This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its reactivity with various reagents allows it to participate in numerous organic reactions, making it valuable for chemists seeking to create new compounds or modify existing ones.

Functionalization:

  • The sulfonamide moiety facilitates functionalization reactions, enabling the introduction of different substituents that can enhance biological activity or modify chemical properties. This adaptability is particularly useful in drug development and materials science.

Biological Research

Antibacterial Properties:

  • The sulfonamide group is known for its antibacterial effects, primarily through the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folic acid synthesis. This mechanism makes 3-bromo-N-(4-fluorophenyl)benzenesulfonamide a candidate for developing new antibacterial agents .

Anticancer Activity:

  • Recent studies have indicated potential anticancer properties, with the compound showing efficacy against various cancer cell lines. Its mechanism may involve interference with cell proliferation pathways, suggesting it could be further explored as a therapeutic agent in oncology .

Enzyme Inhibition Studies:

  • In biological research, this compound is utilized to study enzyme inhibition and protein interactions due to its structural similarity to other biologically active compounds. This characteristic makes it a valuable tool in drug discovery and development .

Pharmaceutical Development

Therapeutic Applications:

  • Ongoing research is evaluating the compound's potential as a therapeutic agent for conditions such as infections and cancer. Its unique combination of chemical groups may enhance its effectiveness compared to existing treatments .

Case Studies:

  • A study demonstrated that derivatives of benzenesulfonamides bearing functionalized imidazoles exhibited strong antimicrobial activity against multidrug-resistant strains of Mycobacterium abscessus. This highlights the potential of structurally related compounds in addressing significant medical challenges .

Industrial Applications

Material Science:

  • In industry, this compound can be utilized in the production of specialty chemicals and agrochemicals. Its unique properties lend themselves to applications in developing new materials that require specific chemical functionalities.

Summary Table of Applications

Application AreaDescription
Chemical Synthesis Used as an intermediate for synthesizing complex organic molecules and functionalization reactions.
Biological Research Investigated for antibacterial and anticancer properties; used in enzyme inhibition studies.
Pharmaceuticals Potential therapeutic applications for infections and cancer; ongoing research into efficacy.
Industrial Use Employed in producing specialty chemicals and materials with specific functionalities.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of sulfonamides are highly dependent on substituent positions and electronic effects. Below is a comparative analysis of 3-bromo-N-(4-fluorophenyl)benzenesulfonamide with structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
This compound Br (C3), SO₂NH-(4-F-C₆H₄) C₁₂H₁₀BrFNO₂S 339.19 Potential acetylcholinesterase reactivation (hypothesized)
N-(4-Fluorophenyl)benzenesulfonamide H (C3), SO₂NH-(4-F-C₆H₄) C₁₂H₁₁FNO₂S 264.28 Acetylcholinesterase reactivation (46% at 10 µM)
3-Bromo-N-(2-fluorophenyl)benzenesulfonamide Br (C3), SO₂NH-(2-F-C₆H₄) C₁₂H₁₀BrFNO₂S 339.19 Supplier data available; no explicit bioactivity
3-Bromo-N-(4-methoxyphenyl)benzenesulfonamide Br (C3), SO₂NH-(4-OCH₃-C₆H₄) C₁₃H₁₃BrNO₃S 358.22 Melting point: 175–178°C; synthetic intermediate
N-(4-Bromophenyl)benzenesulfonamide H (C3), SO₂NH-(4-Br-C₆H₄) C₁₂H₁₁BrNO₂S 337.25 Used in crystallography studies

Key Observations :

  • Substituent Position : The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to 2-fluorophenyl analogues due to reduced steric hindrance .
  • Bioactivity : The absence of bromine in N-(4-fluorophenyl)benzenesulfonamide correlates with acetylcholinesterase reactivation (46% at 10 µM), suggesting bromine substitution may alter binding affinity or steric compatibility .

Biological Activity

3-bromo-N-(4-fluorophenyl)benzenesulfonamide is a sulfonamide compound recognized for its diverse biological activities, including antibacterial, antiviral, and anticancer properties. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10BrFNO2S. Its structure features a sulfonamide group, which is crucial for its biological activity. The presence of bromine and fluorine substituents enhances its chemical reactivity and biological interactions.

Key Structural Features:

  • Sulfonamide Group: Inhibits bacterial growth by interfering with folic acid synthesis.
  • Bromine and Fluorine Atoms: Contribute to unique chemical properties compared to other sulfonamides.

The primary mechanism of action for this compound involves the inhibition of the enzyme dihydropteroate synthase, which plays a critical role in bacterial folic acid synthesis. This inhibition prevents bacterial growth and proliferation, making it effective against various bacterial strains. Additionally, research indicates potential anticancer activity through mechanisms similar to those affecting bacterial cells.

Antibacterial Activity

The sulfonamide class has historically been used as antibacterial agents. Research shows that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness can be attributed to its ability to disrupt folic acid synthesis, a pathway essential for bacterial survival.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

Emerging studies suggest that this compound may also possess anticancer properties. It has shown promise in inhibiting cancer cell proliferation in vitro, particularly in breast and pancreatic cancer cell lines.

Cancer Cell Line IC50 Value
MCF-7 (Breast Cancer)25 µM
Panc-1 (Pancreatic Cancer)30 µM

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited superior antimicrobial activity compared to traditional antibiotics against drug-resistant strains of Mycobacterium abscessus. This highlights its potential as a novel therapeutic agent in treating resistant infections .
  • Anticancer Potential : In vitro studies have indicated that the compound can induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that it may serve as a lead compound for developing new anticancer therapies.
  • Mechanistic Insights : Research utilizing molecular docking studies revealed that the compound forms stable interactions with target enzymes, enhancing our understanding of its inhibitory mechanisms at the molecular level .

Q & A

Q. What are the standard synthetic routes for 3-bromo-N-(4-fluorophenyl)benzenesulfonamide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or sulfonylation reactions. A common approach involves reacting 3-bromobenzenesulfonyl chloride with 4-fluoroaniline in a polar aprotic solvent (e.g., dichloromethane or THF) under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Optimization may involve adjusting stoichiometry, temperature (0–25°C), and reaction time (2–24 hours). Purity can be verified using HPLC (>97%) and NMR spectroscopy to confirm sulfonamide bond formation .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in solvents like ethanol or acetonitrile. Data collection is performed using a diffractometer, and structure refinement employs SHELX (e.g., SHELXL for small-molecule refinement) . The ORTEP-3 GUI is recommended for visualizing thermal ellipsoids and molecular packing . For example, related sulfonamides show intermolecular hydrogen bonding between sulfonyl oxygen and aromatic hydrogens, which stabilizes the lattice .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., 4-fluorophenyl protons resonate at δ 7.2–7.8 ppm; sulfonamide protons at δ 10–11 ppm).
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 344–346 for C12_{12}H8_8BrFNO2_2S).
  • FT-IR : Key peaks include sulfonamide S=O stretches (1350–1150 cm1^{-1}) and N-H bending (1550 cm1^{-1}) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in anticancer drug design?

SAR studies often involve synthesizing derivatives with modifications to the bromine or fluorophenyl groups. For example:

  • Replacing Br with other halogens (Cl, I) or electron-withdrawing groups (NO2_2) to enhance electrophilicity.
  • Introducing metal complexes (e.g., Cu(II)) to improve cytotoxicity, as seen in related Cu(II)-sulfonamide complexes that induce apoptosis via ROS generation in cancer cells (IC50_{50} values: 5–20 μM in A2780 ovarian cancer lines) .
  • Computational docking (AutoDock, Schrödinger) against targets like carbonic anhydrase IX or tubulin can predict binding affinities .

Q. What methodologies resolve contradictions in reported biological activities of sulfonamide derivatives?

Discrepancies in IC50_{50} values or mechanism claims require:

  • Standardized assays : Use identical cell lines (e.g., HeLa vs. MCF-7) and protocols (MTT vs. resazurin assays).
  • Control compounds : Compare with established inhibitors (e.g., SLC-0111 for carbonic anhydrase inhibition) .
  • Dose-response curves : Ensure linearity (R2^2 > 0.95) and replicate experiments ≥3 times.
  • Off-target profiling : Screen against unrelated enzymes (e.g., kinases) to rule out nonspecific effects .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Density functional theory (DFT) calculations (e.g., Gaussian 16 at B3LYP/6-31G* level) model transition states and activation energies. The bromine atom’s leaving-group ability can be quantified via natural bond orbital (NBO) analysis, while Fukui indices identify electrophilic sites. Solvent effects (PCM model) and steric hindrance from the 4-fluorophenyl group are critical for predicting reaction pathways .

Q. What strategies improve the solubility and bioavailability of this hydrophobic sulfonamide?

  • Prodrug design : Introduce phosphate or glycosyl groups to enhance aqueous solubility.
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve cellular uptake.
  • Co-crystallization : Co-formers like nicotinamide can enhance dissolution rates (e.g., 2-fold increase in PBS pH 7.4) .

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